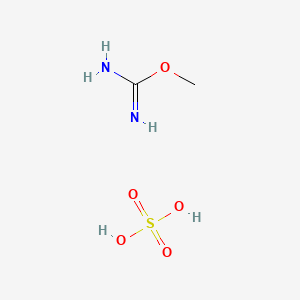

methyl carbamimidate;sulfuric acid

Description

The exact mass of the compound Carbamimidic acid, methyl ester, sulfate (1:1) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl carbamimidate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFRYRPNRLLJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29427-58-5, 2440-60-0 (Parent) | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29427-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylisourea sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024285390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029427585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1067467 | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52328-05-9, 24285-39-0, 29427-58-5 | |

| Record name | O-Methylisourea hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52328-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24285-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylisourea sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024285390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029427585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylisourea sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-methylisourea hydrogen.sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of O-Methylisourea Sulfate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of O-Methylisourea and its Salts

In the landscape of organic synthesis and medicinal chemistry, the guanidinium group is a recurring and functionally critical moiety found in numerous biologically active molecules. The synthesis of substituted guanidines, however, presents unique challenges due to the high basicity and nucleophilicity of guanidine itself. This guide focuses on a cornerstone reagent that elegantly circumvents these challenges: O-methylisourea, particularly when stabilized and activated as its sulfate salt. O-methylisourea serves as a superior electrophilic precursor for the guanidinyl group, enabling controlled and efficient guanidinylation of amines.

This document provides a comprehensive examination of the core chemical properties of methyl carbamimidate (O-methylisourea) and its reaction with sulfuric acid to form stable, versatile sulfate salts. We will delve into the causality behind synthetic protocols, the physicochemical characteristics of the resulting salts, their application in pharmaceutical development, and the analytical methods required for their characterization.

O-Methylisourea (Methyl Carbamimidate): The Foundational Reagent

O-methylisourea is the isourea derivative where the oxygen is methylated. While the free base can be prepared, it is less stable than its corresponding salts. The molecule's utility stems from the O-methyl group being an excellent leaving group, facilitating the addition of nucleophiles, such as primary and secondary amines, to the central carbon atom.

The reaction with a strong acid like sulfuric acid protonates the imino nitrogen, significantly enhancing the electrophilicity of the carbamimidic carbon. This protonation creates a stable, crystalline, and easily handled salt, O-methylisourea sulfate, which is the primary subject of this guide and a key intermediate in various synthetic pathways.[1][2]

The Reaction with Sulfuric Acid: Synthesis and Mechanism of O-Methylisourea Sulfate

The synthesis of O-methylisourea sulfate is a critical process that transforms volatile or less stable precursors into a robust, crystalline solid ideal for use as a guanidinylating agent. The reaction is typically performed using precursors like cyanamide or urea in the presence of methanol and sulfuric acid.

Mechanism of Formation:

The core of the synthesis involves the acid-catalyzed addition of methanol to a cyanamide or a related precursor. Sulfuric acid serves two primary roles: it acts as a catalyst by protonating the nitrile nitrogen of cyanamide, making it more susceptible to nucleophilic attack by methanol, and it forms a stable salt with the resulting O-methylisourea product.

Causality in Experimental Choices:

-

Temperature Control: The reaction of precursors like cyanamide with sulfuric acid and methanol is highly exothermic.[3] Maintaining a low temperature (typically -10°C to 20°C) is critical to suppress secondary reactions and prevent the decomposition of the thermally sensitive cyanamide starting material.[3]

-

Reactant Ratios: An excess of sulfuric acid relative to cyanamide is often used to ensure complete protonation and drive the reaction to completion.[3] The amount of methanol is also controlled to serve as both a reactant and a solvent from which the product salt can precipitate.[3]

-

Order of Addition: Typically, cyanamide is added slowly to a pre-cooled mixture of methanol and sulfuric acid. This allows for careful management of the reaction exotherm and prevents localized overheating.[3]

Detailed Experimental Protocol: Synthesis of O-Methylisourea Sulfate

This protocol is a synthesized methodology based on established industrial practices for producing O-methylisourea sulfate (specifically, the hemisulfate salt) from urea and dimethyl sulfate.[4]

Materials:

-

Dimethyl sulfate (DMS)

-

Urea

-

Concentrated Sulfuric Acid (98%)

-

Calcium Hydroxide

-

Methanol

-

Deionized Water

Procedure:

-

Reaction Setup: Equip a three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Initial Charge: Charge the reactor with dimethyl sulfate (e.g., 0.5 mol). Begin stirring and heat the vessel to 60°C.

-

Reactant Addition: At 60°C, slowly add urea (e.g., 0.75 mol). Follow this with the careful addition of water (e.g., 0.8 mol) and then concentrated sulfuric acid (e.g., 0.25 mol).

-

Expert Insight: The addition of sulfuric acid will cause an exotherm. The rate of addition should be controlled to maintain the reaction temperature at 60-65°C.

-

-

Reaction Hold: Maintain the mixture at 60°C for 3-4 hours to ensure the reaction goes to completion.

-

Neutralization and Precipitation: Cool the reaction mixture to 20°C. Add water (e.g., 130g) to dilute the mixture. Slowly add solid calcium hydroxide (e.g., 0.5 mol) to neutralize the excess acid and precipitate calcium sulfate.

-

Self-Validating Step: The formation of a thick white precipitate (calcium sulfate) indicates successful neutralization. The pH should be monitored to ensure it is near neutral.

-

-

Isolation: Filter the mixture to remove the insoluble calcium sulfate.

-

Crystallization: To the filtrate, add methanol (e.g., 50 mL) to induce the crystallization of O-methylisourea sulfate. Cool the solution to 0-5°C to maximize yield.

-

Final Product: Collect the white crystalline product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Physicochemical Properties of O-Methylisourea Sulfate

The resulting O-methylisourea sulfate is typically a white, crystalline solid that is soluble in water and ethanol.[1] Its stability and physical form make it a convenient reagent compared to its free base.

| Property | Value | Source(s) |

| Chemical Name | O-Methylisourea hemisulfate salt | [5] |

| CAS Number | 52328-05-9 | [5] |

| Molecular Formula | C₄H₁₄N₄O₆S (or C₂H₆N₂O · ½H₂SO₄) | [2][5] |

| Molecular Weight | 246.24 g/mol (or 123.12 for C₂H₇N₂O·½H₂SO₄) | [2][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 163-167 °C (lit.) | [2] |

| Solubility | Soluble in water (1000 g/L at 20 °C) | [2] |

| Synonyms | Methyl carbamimidate sulfate, OMISU | [2][6] |

Core Application: A Superior Reagent for Guanidinylation

The primary utility of O-methylisourea sulfate in drug development and organic synthesis is its function as an efficient amidinylating agent for the preparation of substituted guanidines.

The O-methylisouronium cation is attacked by the nucleophilic amine. The subsequent collapse of the tetrahedral intermediate expels methanol, a neutral and benign leaving group, to form the highly stable, resonance-delocalized guanidinium product. This method avoids the harsh conditions or toxic byproducts (like methyl mercaptan from S-methylisothiourea reagents) associated with other guanidinylation methods.[7]

Field-Proven Applications:

-

Pharmaceutical Intermediates: O-methylisourea sulfate is a key intermediate in the synthesis of fluoropyrimidine antitumor drugs, such as 5-fluorouracil, which are used to treat cancers of the colon, breast, and stomach.[1]

-

Agrochemicals: It is also used in the production of certain herbicides and pesticides.[1]

-

Peptide Modification: The mild conditions compatible with this reagent allow for the specific modification of lysine side chains in peptides to form homo-arginine, a valuable tool for studying protein structure and function.

Analytical Characterization Workflow

For any synthetic protocol, robust analytical validation is paramount to ensure purity, identity, and consistency.

| Technique | Purpose | Expected Results |

| HPLC | Purity assessment and quantification of the salt. | A single major peak corresponding to the O-methylisouronium cation when using an appropriate method like ion-exchange chromatography.[8] |

| ¹H NMR | Structural confirmation. | A singlet corresponding to the O-methyl protons (OCH₃) and broad signals for the amine protons (NH₂), with chemical shifts dependent on the solvent. |

| ¹³C NMR | Structural confirmation. | A peak for the methoxy carbon and a key downfield peak for the central guanidinyl carbon (C=N). |

| FTIR | Functional group identification. | Characteristic stretches for N-H bonds, C-O bonds, and the C=N imine bond. |

| TGA/DSC | Thermal stability assessment. | Determination of the melting point and decomposition temperature, providing information on the material's thermal limits.[8] |

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

-

O-Methylisourea Sulfate: Irritating to the eyes, respiratory system, and skin.[1] Wear suitable protective clothing, gloves, and eye/face protection.[1][9] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

-

Precursors (Methyl Carbamate/Urea): Methyl carbamate is suspected of causing cancer.[10] Handle only with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.[10] Avoid dust formation.

-

Guanidinium Salts (General): While O-methylisourea sulfate itself is primarily an irritant, the product class, guanidinium salts, can have varying toxicological profiles. Guanidinium chloride, for instance, is harmful if swallowed.[11] Always consult the specific Safety Data Sheet (SDS) for the final synthesized compound.

Conclusion

The reaction of methyl carbamimidate (O-methylisourea) with sulfuric acid provides a robust and highly valuable synthetic intermediate, O-methylisourea sulfate. This stable, crystalline salt is a superior reagent for guanidinylation reactions, offering mild reaction conditions, operational simplicity, and the avoidance of toxic byproducts. Its application is critical in the synthesis of pharmaceuticals, agrochemicals, and for biochemical research. The protocols and data presented in this guide offer a framework for the effective synthesis, characterization, and application of this versatile compound, empowering researchers to construct complex, guanidine-containing molecules with greater efficiency and control.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine sulfate, 99%.

- BenchChem. (2025). The Physicochemical Properties of Guanidine Salts in Solution: A Technical Guide for Researchers.

- Santa Cruz Biotechnology. (n.d.). Guanidine sulfate salt - Material Safety Data Sheet.

- Merck. (n.d.). Methyl carbamate - Safety Data Sheet.

- ECHEMI. (n.d.). Guanidinium sulfate SDS, 594-14-9 Safety Data Sheets.

- ChemicalBook. (2025). Guanidinium sulphate - Safety Data Sheet.

- ChemicalBook. (2025). Guanidine sulfate - Safety Data Sheet.

- Guanidinium chloride. (n.d.). In ScienceDirect.

-

Wikipedia. (2023). Guanidinium chloride. Retrieved from [Link]

-

Wikipedia. (2023). Guanidine. Retrieved from [Link]

- ChemBK. (2024). O-Methylisourea sulfate.

- Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Methyl carbamate.

- ChemicalBook. (2025). O-Methylisourea hemisulfate.

- Google Patents. (n.d.). US3931316A - Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide.

- Sigma-Aldrich. (n.d.). O-Methylisourea 99 52328-05-9.

- Google Patents. (n.d.). CN105669496A - Preparation method of O-methyl isourea sulphate.

- Santa Cruz Biotechnology. (n.d.). O-Methylisourea hemisulfate salt | CAS 52328-05-9.

- Thadani, A. N. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Guanidine Sulfamate.

-

PubChem. (n.d.). Methyl carbamimidate;sulfate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. O-Methylisourea hemisulfate | 52328-05-9 [chemicalbook.com]

- 3. US3931316A - Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide - Google Patents [patents.google.com]

- 4. CN105669496A - Preparation method of O-methyl isourea sulphate - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. Methyl carbamimidate;sulfate | C4H12N4O6S-2 | CID 134868393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. grokipedia.com [grokipedia.com]

A Comprehensive Guide to the Physical Characteristics of O-Methylisourea Sulfate Crystals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylisourea sulfate is a pivotal reagent and intermediate in synthetic organic chemistry, particularly valued in the pharmaceutical and agrochemical industries. Its utility primarily lies in the synthesis of various biologically active guanidine derivatives, imidazoles, and pyrimidine-based compounds.[1][2][3] As the stable salt form of the otherwise unstable O-methylisourea, its physical state dictates its storage, handling, and reactivity in synthetic protocols. A thorough understanding of the crystalline characteristics of O-Methylisourea sulfate is, therefore, not merely academic but a practical necessity for ensuring reproducibility, optimizing reaction conditions, and maintaining quality control in drug development and manufacturing processes.

This guide provides an in-depth exploration of the key physical and structural attributes of O-Methylisourea sulfate crystals. We will move from macroscopic observations to microscopic structural details, grounding the discussion in established analytical techniques and field-proven insights. The objective is to equip researchers and development professionals with the critical knowledge to effectively utilize this important synthetic building block.

Part 1: Macroscopic and Physicochemical Properties

The bulk properties of a crystalline solid are the first indicators of its identity and purity. For O-Methylisourea sulfate, these characteristics are well-documented, though some variation exists in reported values, likely attributable to the presence of the hemisulfate or hydrogen sulfate forms and differing analytical conditions.

Visual Appearance

In its solid form, O-Methylisourea sulfate is consistently described as a white to off-white crystalline solid.[3][4][5] Some sources have reported it as colorless crystals, particularly when obtained through careful crystallization methods.[1] The observation of a "light brown" crystalline appearance may suggest the presence of impurities.[6]

Thermal Properties: Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline compound. A sharp melting range typically indicates high purity, whereas a broad range can suggest the presence of impurities or a mixture of related salts (e.g., sulfate vs. hydrogen sulfate). The reported melting point for O-Methylisourea sulfate shows some variability across different suppliers and studies.

Table 1: Reported Melting Points for O-Methylisourea Salts

| Salt Form | Reported Melting Point (°C) | Source(s) |

| Sulfate (hemisulfate) | 167 | [4] |

| Sulfate (hemisulfate) | 163-169 | [7] |

| Sulfate (hemisulfate) | 163-167 | [5] |

| Sulfate (hemisulfate) | 152-164 | [1] |

| Sulfate (hemisulfate) | 147-153 | [8][9][10] |

| Hydrogen Sulfate | 118-120 | [5][6][11] |

| Hydrogen Sulfate | 109-112 | [12] |

Note: The term "hemisulfate" is often used interchangeably with "sulfate" for this compound, referring to the 2:1 ratio of O-methylisouronium cation to sulfate anion.

The significant difference in melting points between the sulfate and the hydrogen sulfate (bisulfate) forms underscores the importance of correctly identifying the specific salt being used. The hydrogen sulfate salt, with one protonated O-methylisourea per bisulfate anion, exhibits a distinctly lower melting point.

Solubility Profile

The solubility of O-Methylisourea sulfate is a key factor in its application, influencing the choice of solvent for reactions, purification, and formulation. It is generally characterized by good solubility in polar protic solvents.

Table 2: Solubility of O-Methylisourea Sulfate

| Solvent | Solubility | Source(s) |

| Water | Soluble, 100 mg/mL (clear, colorless solution) | [5] |

| Water | 1000 g/L (at 20°C) | [13] |

| Methanol | Soluble | [7] |

| Ethanol | Soluble | [7] |

| Organic Solvents | Generally soluble | [7] |

While some patents describe it as "insoluble in methanol," this is likely in the context of recrystallization, where lower solubility at reduced temperatures allows for the isolation of purified crystals.[9][10] The hydrogen sulfate form is also noted to be soluble in methanol.[1]

Hygroscopicity

A critical handling characteristic of O-Methylisourea sulfate is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[4][7] This necessitates storage in a dry, inert atmosphere to prevent degradation and maintain its crystalline integrity. Failure to do so can lead to clumping and impact weighing accuracy and reaction stoichiometry.

Part 2: Microscopic and Structural Characteristics

While macroscopic properties provide a top-level view, a definitive understanding of a crystalline material comes from elucidating its three-dimensional atomic arrangement through X-ray crystallography.

Crystal Structure of O-Methylisourea Hydrogen Sulfate

Detailed single-crystal X-ray diffraction data is available for the related O-Methylisourea hydrogen sulfate ([H₂NC(OCH₃)NH₂]HSO₄), which provides valuable insight into the molecular structure and intermolecular forces at play.[14]

A 2006 study reported the synthesis and crystal structure determination of O-methylisourea hydrosulfate.[14] The key findings from this authoritative work are summarized below.

Table 3: Crystallographic Data for O-Methylisourea Hydrogen Sulfate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5330(10) |

| b (Å) | 7.0548(9) |

| c (Å) | 11.6764(14) |

| β (°) | 95.429(2) |

| Volume (ų) | 699.75(15) |

| Z (formula units/cell) | 4 |

| Calculated Density (g/cm³) | 1.634 |

Source: Chinese Journal of Structural Chemistry, 2006.[14]

Expert Insight: The space group P2₁/c is one of the most common for organic molecules, indicating a centrosymmetric packing arrangement. The calculated density is a useful theoretical value that can be compared with experimental measurements.

The structural analysis revealed that the protonated O-methylisourea cation and the bisulfate anion are linked by intramolecular hydrogen bonds, specifically between a nitrogen atom of the isourea moiety and an oxygen atom of the bisulfate.[14] This network of hydrogen bonds is the dominant force governing the crystal packing and is responsible for the stability of the crystalline lattice.

Part 3: Experimental Protocols for Characterization

To ensure the quality and consistency of O-Methylisourea sulfate, a set of standard characterization protocols should be employed. The following methodologies represent self-validating systems for verifying the physical properties of the material.

Workflow for Physical Characterization of Crystalline Solids

The following diagram outlines a logical workflow for the comprehensive characterization of a crystalline material like O-Methylisourea sulfate.

Caption: Workflow for the physical characterization of O-Methylisourea sulfate.

Protocol 1: Melting Point Determination

Causality: This protocol is designed to accurately determine the melting range, which serves as a primary indicator of purity. A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample and the heating block, preventing an artificially elevated reading.

Methodology:

-

Sample Preparation: Ensure the O-Methylisourea sulfate sample is completely dry by placing it in a vacuum oven at 40°C for 2 hours. Finely crush the crystals into a powder using a mortar and pestle.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 140°C).

-

Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

-

Reporting: Report the result as a range (T₁ - T₂). For high-purity samples, this range should be narrow (< 2°C).

Protocol 2: Single Crystal Growth and X-Ray Diffraction

Causality: The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment. Slow crystallization methods, such as solvent evaporation or diffusion, are employed to allow molecules sufficient time to organize into a well-ordered, defect-free lattice, which is necessary for producing sharp diffraction spots.

Methodology:

Step A: Crystal Growth (Slow Evaporation)

-

Solution Preparation: Prepare a saturated or near-saturated solution of O-Methylisourea sulfate in 95% ethanol at room temperature in a clean vial.[14]

-

Crystallization: Loosely cap the vial or cover it with perforated parafilm. This allows the solvent to evaporate slowly over several days.

-

Incubation: Place the vial in a vibration-free location.

-

Harvesting: Once suitable crystals (ideally 0.1-0.3 mm in each dimension) have formed, carefully remove them from the solution using a spatula or loop and allow them to dry.[15]

Step B: SC-XRD Data Collection and Analysis Workflow The following diagram illustrates the standard workflow once a suitable crystal has been obtained.

Caption: Standard workflow for Single Crystal X-Ray Diffraction (SC-XRD).

Conclusion

O-Methylisourea sulfate is a white, crystalline solid with a well-defined set of physical characteristics. Its high melting point and solubility in polar solvents are consistent with its ionic salt structure, which is stabilized by a robust network of hydrogen bonds. The compound is notably hygroscopic, a critical consideration for its long-term storage and handling. While detailed crystallographic data is published for the hydrogen sulfate salt, it provides a strong model for understanding the structural features of the more commonly used sulfate (hemisulfate) form. The application of systematic experimental protocols for melting point analysis, solubility assessment, and X-ray diffraction is essential for verifying the identity, purity, and structural integrity of O-Methylisourea sulfate, thereby ensuring its reliable performance in scientific research and development.

References

-

O-Methylisourea Sulfate - LabSolutions | Lab Chemicals & Equipment. (n.d.). Retrieved from [Link]

- Kurzer, F., & Lawson, A. (1976). U.S. Patent No. 3,931,316. Washington, DC: U.S. Patent and Trademark Office.

- 一种O-甲基异脲甲基硫酸盐制备新方法. (2018). CN108047094B.

-

Synthesis of O-methyl-isourea hydrogen sulfate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis and crystal structure of o-methylisourea hydrosulfate. (2006). Chinese Journal of Structural Chemistry, 25(3), 290-294. Retrieved from [Link]

- Preparation method of O-methyl isourea sulphate. (2016). CN105669496A.

-

O-methylisourea methyl sulfate. (n.d.). PubChem. Retrieved from [Link]

-

A kind of preparation method of o-methylisourea sulfate. (2017). CN105669496B. Eureka | Patsnap. Retrieved from [Link]

-

O-Methylisourea. (n.d.). PubChem. Retrieved from [Link]

-

O-Methylisourea hydrogen sulfate. (n.d.). Alzchem Group. Retrieved from [Link]

-

O-METHYLISOUREA SULFATE. (n.d.). Five Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

O-Methylisourea Sulfate, min 98% (N), 100 grams. (n.d.). CP Lab Safety. Retrieved from [Link]

-

Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University. Retrieved from [Link]

Sources

- 1. US3931316A - Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide - Google Patents [patents.google.com]

- 2. CN108047094B - Novel preparation method of O-methyl isourea methyl sulfate - Google Patents [patents.google.com]

- 3. O-Methylisourea hemisulfate | 52328-05-9 [chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. O-甲基异脲 半硫酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. O-METHYLISOUREA SULFATE - Safety Data Sheet [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

- 8. fishersci.com [fishersci.com]

- 9. CN105669496A - Preparation method of O-methyl isourea sulphate - Google Patents [patents.google.com]

- 10. A kind of preparation method of o-methylisourea sulfate - Eureka | Patsnap [eureka.patsnap.com]

- 11. O-METHYLISOUREA SULFATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. prepchem.com [prepchem.com]

- 13. parchem.com [parchem.com]

- 14. researchgate.net [researchgate.net]

- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

methyl carbamimidate;sulfuric acid reaction mechanism with amines

An In-depth Technical Guide to the Guanidinylation of Amines using Methyl Carbamimidate with Sulfuric Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of guanidinium groups is a cornerstone of medicinal chemistry, owing to their unique physicochemical properties that facilitate crucial molecular interactions in biological systems. Among the various methods for installing this functional group, the reaction of primary amines with O-methylisourea (methyl carbamimidate) offers a reliable and high-yielding pathway. This guide provides a comprehensive examination of this reaction, with a specific focus on the pivotal role of sulfuric acid as a catalyst. We will dissect the underlying reaction mechanism, present a validated experimental protocol, and offer field-proven insights to navigate potential challenges, ensuring a thorough understanding for researchers and drug development professionals.

Introduction: The Guanidinium Group in Drug Design

The guanidinium moiety, characterized by its planar, Y-shaped arrangement of nitrogen atoms around a central carbon, is protonated and positively charged over a wide physiological pH range. This stable charge distribution allows it to act as a potent hydrogen bond donor, engaging in strong, multipoint interactions with negatively charged groups such as carboxylates and phosphates. This capability is famously exemplified by the amino acid arginine, which frequently anchors protein-protein and protein-nucleic acid interactions.

In drug development, the incorporation of a guanidinium group can enhance binding affinity, improve cell permeability, and modulate the pharmacokinetic profile of a lead compound. Consequently, robust and predictable methods for their synthesis are of paramount importance. The reaction of an amine with an O-alkylisourea, such as methyl carbamimidate, is a widely adopted strategy for this transformation.

Reagent Profile and Mechanistic Fundamentals

The Guanidinylating Agent: Methyl Carbamimidate

Methyl carbamimidate, also known as O-methylisourea, is an effective electrophile for guanidinylation. It is typically prepared and used as a salt, most commonly the hydrochloride or sulfate salt, to improve its stability and handling characteristics. The protonated form of methyl carbamimidate is the active electrophilic species in the reaction.

The Nucleophile: The Amine Substrate

The reaction is broadly applicable to primary and secondary aliphatic and aromatic amines. The nucleophilicity of the amine is a key determinant of the reaction rate. Electron-rich amines react more readily, while electron-deficient amines (e.g., anilines with electron-withdrawing groups) may require more forcing conditions. Steric hindrance around the amino group can also significantly impede the reaction.

The Catalyst: The Critical Role of Sulfuric Acid

While methyl carbamimidate can be used as its hydrochloride salt, the addition of a strong acid like sulfuric acid (H₂SO₄) plays a crucial, multifaceted role in driving the reaction to completion:

-

Electrophile Activation: Sulfuric acid ensures that the methyl carbamimidate is fully protonated. This protonation occurs on the imine nitrogen, which significantly enhances the electrophilicity of the central carbon atom by increasing its partial positive charge, making it more susceptible to nucleophilic attack by the amine.

-

Maintaining the Amine's Nucleophilicity: Although a strong acid is used, a delicate balance is required. The reaction is typically conducted under conditions where a sufficient population of the amine substrate remains in its unprotonated, nucleophilic form to initiate the reaction. The equilibrium between the protonated (inactive) and unprotonated (active) amine allows the reaction to proceed.

-

Facilitating Leaving Group Departure: The hydroxyl group of the tetrahedral intermediate is a poor leaving group. Protonation by sulfuric acid converts it into a good leaving group (water or, in this case, methanol via an analogous mechanism), facilitating the final elimination step to form the stable guanidinium product.

The Reaction Mechanism: A Step-by-Step Analysis

The reaction proceeds through a nucleophilic addition-elimination pathway. The key steps are outlined below and illustrated in the diagram.

-

Protonation of Methyl Carbamimidate: The imine nitrogen of methyl carbamimidate is protonated by sulfuric acid, activating the molecule.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic central carbon of the activated methyl carbamimidate.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.

-

Proton Transfer: A series of proton transfers occurs, leading to the protonation of the methoxy group.

-

Elimination of Methanol: The protonated methoxy group departs as methanol, a neutral and stable leaving group. This step is often the rate-determining step and is facilitated by the acidic conditions.

-

Deprotonation: The resulting protonated guanidine is deprotonated to yield the final guanidinium product and regenerate the acid catalyst.

Caption: Figure 1: Reaction Mechanism of Amine Guanidinylation.

Experimental Protocol: A Validated Approach

This protocol provides a general method for the guanidinylation of a primary amine using O-methylisourea hydrogen sulfate, which can be pre-formed or generated in situ from the hydrochloride salt and sulfuric acid.

Disclaimer: This protocol is a representative example. Reaction times, temperatures, and purification methods must be optimized for each specific substrate. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent/Material | Purpose | Typical Grade |

| Primary Amine Substrate | Nucleophile | >98% Purity |

| O-Methylisourea hydrochloride | Guanidinylating agent precursor | >97% Purity |

| Concentrated Sulfuric Acid (98%) | Catalyst and reactant | ACS Grade |

| Deionized Water | Solvent | Type I or II |

| Diethyl Ether or Ethyl Acetate | For extraction/washing | ACS Grade |

| Sodium Hydroxide (e.g., 5M aq.) | For pH adjustment during work-up | ACS Grade |

| Anhydrous Sodium/Magnesium Sulfate | Drying agent | ACS Grade |

| Rotary Evaporator | Solvent removal | - |

| Magnetic Stirrer and Stir Bar | Reaction mixing | - |

| Round-bottom flask, Condenser | Reaction vessel | - |

Step-by-Step Procedure

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in deionized water.

-

Addition of Guanidinylating Agent: To the stirred solution, add O-methylisourea hydrochloride (1.1 - 1.5 eq).

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 - 1.2 eq) to the mixture. An exotherm may be observed. The addition can be performed in an ice bath to control the temperature.

-

Reaction: Heat the reaction mixture to a temperature between 50-80 °C. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until the starting amine is consumed. Reaction times can vary from a few hours to overnight.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. If the product is insoluble, it may precipitate and can be collected by filtration. c. If the product is soluble, begin by washing the aqueous solution with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials or non-polar impurities. d. Carefully basify the aqueous layer with a cold solution of sodium hydroxide (e.g., 5M NaOH) to the desired pH. The guanidinium product may precipitate at a specific pH. Alternatively, this step prepares the sample for extraction if the free base is desired. e. If applicable, extract the product into a suitable organic solvent.

-

Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography. The choice of method depends on the physical properties of the guanidinium salt.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and elemental analysis.

Process Optimization and Troubleshooting

-

Low Yield: If the yield is low, consider increasing the excess of the guanidinylating agent. Also, ensure the reaction has gone to completion via TLC or LC-MS before work-up. The reaction temperature can also be increased, but monitor for potential decomposition.

-

Side Reactions: A potential side reaction is the formation of a urea derivative through hydrolysis of the methyl carbamimidate. This can be minimized by ensuring anhydrous conditions if the reaction is performed in an organic solvent, though aqueous conditions are common and effective.

-

Purification Challenges: Guanidinium salts are often highly polar and water-soluble, which can make extraction and silica gel chromatography difficult. In these cases, purification by recrystallization or reverse-phase chromatography may be more effective.

-

Substrate Reactivity: For electron-deficient or sterically hindered amines, higher temperatures and longer reaction times are typically required.

Conclusion

The guanidinylation of amines using methyl carbamimidate in the presence of sulfuric acid is a robust and highly effective transformation critical to modern drug discovery. The role of sulfuric acid as a potent catalyst that activates the electrophile and facilitates the departure of the leaving group is central to the reaction's success. By understanding the underlying mechanism and adhering to a validated experimental framework, researchers can confidently employ this reaction to synthesize complex molecules bearing the vital guanidinium functional group, paving the way for the development of novel therapeutics.

O-Methylisourea Sulfate: A Comprehensive Solubility Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

O-Methylisourea sulfate is a pivotal reagent in synthetic chemistry, widely employed in the synthesis of pharmaceutical and agrochemical compounds. A thorough understanding of its solubility across a diverse range of solvents is fundamental for optimizing reaction conditions, developing robust purification strategies, and ensuring reproducible outcomes. This technical guide provides a detailed analysis of the solubility of O-Methylisourea sulfate, addressing discrepancies in existing literature and offering a theoretical framework grounded in its physicochemical properties. Furthermore, it supplies field-proven, step-by-step protocols for the experimental determination of solubility, empowering researchers to generate reliable data tailored to their specific laboratory conditions.

Introduction: The Synthetic Utility and Solubility Challenge

O-Methylisourea and its salts are versatile guanidinylating agents, crucial for the construction of various heterocyclic systems found in many active pharmaceutical ingredients and pesticides. The sulfate salt, in particular, offers advantages in terms of stability, handling, and cost-effectiveness. However, its utility in a laboratory or process setting is intrinsically linked to its behavior in different solvent systems. Key processes such as reaction setup, work-up, and purification (notably recrystallization) are all dictated by the solubility of the reagent.

This guide moves beyond a simple catalog of data points. It aims to provide a deeper understanding of the causal factors behind the solubility of O-Methylisourea sulfate, enabling scientists to make informed decisions in solvent selection and experimental design. We will dissect the molecule's structural features, address conflicting reports in the literature, and present a validated methodology for in-house solubility determination.

Decoding the Compound: Sulfate, Hemisulfate, and Hydrogen Sulfate

A critical point of ambiguity in the scientific literature is the precise form of O-Methylisourea sulfate being discussed. The term can refer to several stoichiometries, each with a distinct chemical structure and, consequently, different physical properties, including solubility and melting point.

-

O-Methylisourea Sulfate (or Monosulfate): (C₂H₆N₂O)·H₂SO₄ (CAS No. 29427-58-5)[1][2][3].

-

O-Methylisourea Hemisulfate: (C₂H₆N₂O)₂·H₂SO₄ or (C₂H₆N₂O)·½H₂SO₄ (CAS No. 52328-05-9)[4]. This is also referred to as bis(O-Methylisouronium) sulfate.

-

O-Methylisourea Hydrogen Sulfate (or Bisulfate): [C₂H₇N₂O]⁺[HSO₄]⁻ (CAS also cited as 52328-05-9, creating potential confusion)[5][6].

The significant differences in reported melting points (e.g., 118-120 °C for the sulfate vs. 163-167 °C for the hemisulfate) underscore the importance of this distinction[1][2][4][7]. Researchers must verify the specific form they are using, as this will directly impact its solubility characteristics. For the purpose of this guide, we will analyze data for all reported forms where possible, highlighting the specific salt .

Theoretical Underpinnings of Solubility

The solubility of O-Methylisourea sulfate is governed by its ionic nature and its capacity for hydrogen bonding. The core O-Methylisourea structure possesses both hydrogen bond donors (-NH₂) and a hydrogen bond acceptor (the nitrogen of the C=N bond). The presence of the sulfate or bisulfate counter-ion renders the compound a salt, significantly increasing its polarity.

-

In Polar Protic Solvents (e.g., Water, Methanol): These solvents can engage in strong hydrogen bonding with both the cation and the sulfate anion. Furthermore, their high dielectric constants effectively shield the ionic charges, facilitating the dissolution of the crystal lattice. This explains the high solubility observed in water.

-

In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can solvate the O-Methylisouronium cation effectively. While they cannot donate hydrogen bonds, they can accept them, interacting with the -NH₂ groups. This leads to moderate to high solubility.

-

In Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong interactions with the ionic compound. The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals forces that would be formed upon solvation. Consequently, solubility is expected to be negligible.

Solubility Profile: A Data-Driven Analysis

The following table summarizes the available solubility data from various sources. It is crucial to note the conflicting reports, particularly for methanol, which likely stem from the use of different salt forms or experimental conditions.

| Solvent | Solvent Type | Reported Solubility | Salt Form (if specified) | Reference(s) |

| Water | Polar Protic | Highly Soluble | Hemisulfate | [4][7][8][9] |

| 1000 g/L (at 20 °C) | Hemisulfate | [7][8][9] | ||

| 100 mg/mL | Hemisulfate | [4] | ||

| Methanol (MeOH) | Polar Protic | Soluble | Hydrogen Sulfate / Hemisulfate | [5][10] |

| Insoluble | Sulfate | [11][12] | ||

| Ethanol (EtOH) | Polar Protic | Soluble | Hemisulfate | [10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (Implied) | Not Specified | [13] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble (Implied) | Not Specified | [13] |

Expert Analysis of Discrepancies:

The most striking contradiction lies with methanol. One patent clearly states that O-Methylisourea hydrogen sulfate is soluble in methanol[5]. Conversely, another patent describes O-Methylisourea sulfate as being insoluble in methanol, a property utilized in its purification by recrystallization[11][12]. This strongly suggests that the solubility is highly dependent on the specific salt form . The hemisulfate is also reported as soluble in methanol[10]. It is plausible that the hydrogen sulfate and hemisulfate forms are more readily solvated by methanol than the monosulfate form. This highlights the absolute necessity for researchers to characterize their starting material fully.

Experimental Protocol for Solubility Determination

To resolve ambiguities and generate precise data, we recommend the isothermal shake-flask method, a gold standard for equilibrium solubility measurement.

Safety First: Before commencing any experimental work, consult the Safety Data Sheet (SDS) for O-Methylisourea sulfate.[1][14][6][15][16]

-

Hazards: May cause skin, eye, and respiratory irritation.[6][16] Suspected of causing genetic defects[14].

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or fume hood.

Step-by-Step Methodology

-

Preparation: Add an excess amount of O-Methylisourea sulfate (e.g., 200-300 mg) to a series of vials, ensuring that the amount added is more than will dissolve. The excess solid is crucial for ensuring equilibrium is reached with a saturated solution.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial.

-

Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a minimum of 24 hours. This extended time is to ensure that equilibrium is truly reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Centrifugation at a constant temperature is highly recommended for complete separation.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. Be extremely careful not to disturb the solid at the bottom.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration appropriate for the chosen analytical method.

-

Quantification: Analyze the concentration of O-Methylisourea sulfate in the diluted sample using a validated analytical technique such as HPLC-UV, LC-MS, or quantitative NMR.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility. Express the result in units such as mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow.

Practical Application: Solvent Selection in Synthesis

The solubility data is not merely academic; it directly informs practical decisions in the lab. For instance, when using O-Methylisourea sulfate as a reagent, the choice of solvent is critical.

-

For a Homogeneous Reaction: A solvent that dissolves both the O-Methylisourea sulfate and the other starting materials is required. Based on the data, water, methanol (for the hemisulfate/hydrogen sulfate forms), DMSO, or DMF would be primary candidates.

-

For Purification by Recrystallization: An ideal solvent system is one where the compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature. The conflicting data on methanol suggests it could be an excellent recrystallization solvent for the monosulfate form[11][12]. A typical procedure would involve dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to induce crystallization, leaving impurities behind in the mother liquor.

Solvent Selection Decision Tree

Caption: Decision tree for solvent selection.

Conclusion

The solubility of O-Methylisourea sulfate is a nuanced topic, complicated by the existence of multiple salt forms with distinct properties. It is demonstrably soluble in polar protic solvents like water and polar aprotic solvents like DMSO and DMF. The solubility in alcohols like methanol appears to be highly dependent on whether the compound is in its monosulfate, hemisulfate, or hydrogen sulfate form—a critical detail for any researcher to verify. By understanding the underlying chemical principles and employing robust experimental methods as detailed in this guide, scientists and drug development professionals can harness the full synthetic potential of this valuable reagent, ensuring efficiency, reproducibility, and success in their chemical endeavors.

References

- Kurzer, F., & Lawson, A. (1957). Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide.

-

National Center for Biotechnology Information. (n.d.). O-methylisourea methyl sulfate. PubChem Compound Database. [Link]

-

Chemdad Co., Ltd. (n.d.). O-METHYLISOUREA SULFATE. [Link]

- Hunan Research Institute of Chemical Industry. (2016). Preparation method of O-methyl isourea sulphate.

-

National Center for Biotechnology Information. (n.d.). O-Methylisourea. PubChem Compound Database. [Link]

-

LabSolutions. (n.d.). O-Methylisourea Sulfate. [Link]

-

Chemsrc. (2023). O-Methylisourea hemisulfate. [Link]

-

Reddit. (2022). DMF Work-up and Solubility Issues. r/Chempros. [Link]

-

Alzchem Group. (n.d.). O-Methylisourea sulfate (2:1). [Link]

-

Patsnap. (2017). A kind of preparation method of o-methylisourea sulfate. Eureka. [Link]

Sources

- 1. O-METHYLISOUREA SULFATE - Safety Data Sheet [chemicalbook.com]

- 2. O-METHYLISOUREA SULFATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. O-Methylisourea | C2H6N2O | CID 75544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. O-甲基异脲 半硫酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. US3931316A - Method of preparing O-methyl-isourea hydrogen sulfate and O-methyl-isourea sulfate from cyanamide - Google Patents [patents.google.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. O-Methylisourea hemisulfate | 52328-05-9 [chemicalbook.com]

- 8. O-Methylisourea hemisulfate | CAS#:52328-05-9 | Chemsrc [chemsrc.com]

- 9. parchem.com [parchem.com]

- 10. labsolu.ca [labsolu.ca]

- 11. CN105669496A - Preparation method of O-methyl isourea sulphate - Google Patents [patents.google.com]

- 12. A kind of preparation method of o-methylisourea sulfate - Eureka | Patsnap [eureka.patsnap.com]

- 13. reddit.com [reddit.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

- 16. chemicalbook.com [chemicalbook.com]

A Comprehensive Spectroscopic Guide to O-Methylisourea Sulfate for Researchers

Introduction

O-Methylisourea sulfate, often encountered as the hemisulfate salt, is a pivotal reagent in the fields of chemical synthesis and bioconjugation.[1] Its primary utility lies in the specific guanidination of primary amines, most notably the lysine residues in proteins and peptides. This modification is a critical technique in proteomics, employed to enhance analysis by mass spectrometry.[1] Given its role in precise chemical modifications, rigorous characterization of the reagent's identity and purity is paramount.

This technical guide provides an in-depth exploration of the spectroscopic signature of O-Methylisourea sulfate using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the interpretation of spectral data, grounded in the molecule's structure, and provide field-proven protocols for data acquisition. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and validate this essential compound.

Molecular Structure and Spectroscopic Implications

O-Methylisourea sulfate exists as an ionic salt, with two protonated O-methylisourea cations (O-methylisouronium) for every one sulfate anion.[2][3] The positive charge on the cation is delocalized across the N-C-N system, a key feature influencing its spectroscopic properties.

The molecular formula for the common hemisulfate salt is C₄H₁₄N₄O₆S, with a corresponding molecular weight of approximately 246.24 g/mol .[2][4] Understanding this 2:1 structure is fundamental to interpreting the spectral data that follows.

Caption: Structure of O-Methylisourea Sulfate (2:1 Salt).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive technique for the structural elucidation of O-Methylisourea sulfate. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it solubilizes the salt and allows for the observation of exchangeable N-H protons.[5]

¹H NMR Spectral Analysis

The proton NMR spectrum is relatively simple and provides clear diagnostic signals. The key is to recognize the different types of protons and the effect of the chemical environment, including the sulfate counter-ion.[1]

-

Methoxy Protons (O-CH₃): These protons appear as a sharp singlet. Their chemical shift is influenced by the adjacent electron-withdrawing oxygen atom.

-

Amine/Imine Protons (-NH₂): These protons are chemically equivalent due to resonance and rapid proton exchange. They typically appear as a broad signal. The broadness is a result of quadrupolar relaxation from the ¹⁴N nuclei and chemical exchange with residual water in the solvent.[6] Their chemical shift can be variable and is dependent on concentration and temperature.[6]

Table 1: Expected ¹H NMR Chemical Shifts for O-Methylisourea Sulfate in DMSO-d₆

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Methoxy (O-CH₃) | ~3.7 | Singlet | 3H | Protons on a methyl group attached to an oxygen atom. |

| Amine/Imine (-NH₂) | 7.0 - 8.0 (Broad) | Singlet (broad) | 4H | Exchangeable protons on nitrogen atoms, broadened by quadrupole effects and exchange.[1][6] |

Note: A Certificate of Analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the expected structure.[7]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides two distinct signals, confirming the simple carbon framework of the molecule.[8]

-

Methoxy Carbon (-OCH₃): This carbon appears in the typical region for an sp³-hybridized carbon bonded to an oxygen atom.

-

Guanidinium Carbon (N-C=N): This carbon is significantly deshielded due to its attachment to two nitrogen atoms and an oxygen atom, causing it to appear further downfield.[1]

Table 2: Expected ¹³C NMR Chemical Shifts for O-Methylisourea Sulfate

| Carbon Group | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Methoxy (-OCH₃) | ~55 | Typical range for a methoxy carbon. |

| Guanidinium (N-C=N) | ~160 | Deshielded carbon in a guanidinium-like system.[1] |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for confirming the presence of key functional groups within O-Methylisourea sulfate. The spectrum is characterized by distinct vibrations from the O-methylisouronium cation and the sulfate anion.[1]

-

N-H Stretching: A broad and strong absorption band is expected in the high-frequency region, characteristic of the N-H bonds in the primary amine and imine groups.[1]

-

C=N Stretching: A strong absorption appears in the double bond region, corresponding to the stretching of the carbon-nitrogen double bond within the resonant guanidinium core.[1]

-

C-O Stretching: A band in the fingerprint region corresponds to the stretching of the ether C-O bond.[1]

-

S=O Stretching: The sulfate anion gives rise to very strong and often broad absorption bands. The presence of strong absorptions in this region is a key indicator of the sulfate counter-ion.[1][9]

Table 3: Key IR Absorption Bands for O-Methylisourea Sulfate

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| N-H | 3100 - 3500 | Strong, Broad | Stretching |

| C=N | 1650 - 1680 | Strong | Stretching |

| C-O | 1000 - 1300 | Medium-Strong | Stretching |

| S=O (Sulfate) | 1100 - 1200 | Very Strong, Broad | Asymmetric Stretching |

Experimental Protocols for Spectroscopic Analysis

To ensure high-quality, reproducible data, adherence to standardized experimental protocols is essential. The following sections detail the methodologies for acquiring NMR and FT-IR spectra.

Protocol for High-Resolution NMR Spectroscopy

This protocol outlines the steps for preparing a sample of O-Methylisourea sulfate for NMR analysis and acquiring both ¹H and ¹³C spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of O-Methylisourea sulfate solid.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Cap the NMR tube and vortex or sonicate gently until the solid is completely dissolved. The solution should be clear and colorless.

-

-

Instrument Setup (400 MHz Spectrometer Example): [10]

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.

-

-

¹H NMR Acquisition:

-

Load standard proton acquisition parameters.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 8-16 scans for a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Load standard carbon acquisition parameters with proton decoupling.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Process the data and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).

-

Caption: Experimental workflow for NMR analysis.

Protocol for FT-IR Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for analyzing solid samples.

Methodology:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has stabilized.

-

Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and a soft, lint-free wipe.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum. Typically, 16-32 scans are co-added.

-

-

Sample Analysis:

-

Place a small amount of O-Methylisourea sulfate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure firm and uniform contact between the sample and the crystal.

-

Acquire the sample spectrum using the same number of scans and resolution as the background spectrum.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum, resulting in the absorbance spectrum of the pure compound.

-

Perform an ATR correction if necessary, although for routine identification, this is often optional.

-

Label the significant peaks with their frequencies (in cm⁻¹).

-

Caption: Experimental workflow for FT-IR analysis via ATR.

Conclusion

The spectroscopic characterization of O-Methylisourea sulfate by NMR and IR provides a rapid and reliable method for structural confirmation and purity assessment. The ¹H NMR spectrum is defined by a methoxy singlet and broad amine signals, while the ¹³C NMR shows two distinct peaks for the methoxy and guanidinium carbons. The IR spectrum is characterized by strong N-H, C=N, and tell-tale S=O stretching vibrations. By employing the standardized protocols outlined in this guide, researchers can confidently generate high-quality spectral data, ensuring the integrity of their starting materials for successful downstream applications in synthesis and proteomics.

References

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607). Available from: [Link]

-

AMT. Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy. Available from: [Link]

-

Alzchem Group. O-Methylisourea hydrogen sulfate. Available from: [Link]

-

AMT. The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure. Available from: [Link]

-

Alzchem Group. O-Methylisourea sulfate (2:1). Available from: [Link]

-

PubChem - NIH. O-methylisourea methyl sulfate. Available from: [Link]

-

PubChem - NIH. O-Methylisourea. Available from: [Link]

-

ResearchGate. FTIR spectra showing the region for sulfate absorption bands in.... Available from: [Link]

-

MSU Chemistry. Proton NMR Table. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. O-Methylisourea hemisulfate(52328-05-9) 1H NMR spectrum [chemicalbook.com]

- 3. O-Methylisourea sulfate (2:1) | Alzchem Group [alzchem.com]

- 4. O-Methylisourea hemisulfate | 52328-05-9 [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. file.leyan.com [file.leyan.com]

- 8. O-Methylisourea hemisulfate(52328-05-9) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. amt.copernicus.org [amt.copernicus.org]

An In-depth Technical Guide to the Synthesis and Theoretical Yield Calculation of O-Methylisourea Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of O-Methylisourea Sulfate

O-Methylisourea sulfate is a valuable reagent in organic synthesis, primarily serving as a versatile intermediate for the preparation of guanidines and other nitrogen-containing heterocyclic compounds. These derivatives are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. For instance, they are foundational in the synthesis of fungicides and other bioactive molecules.[1]

Accurate theoretical yield calculations are fundamental to the economic and practical success of any chemical synthesis. They provide a benchmark for reaction efficiency, enabling process optimization, cost analysis, and the identification of potential side reactions or losses during workup. This guide will dissect the synthesis of O-Methylisourea sulfate from cyanamide, providing a robust framework for understanding and executing this reaction with a clear perspective on expected outcomes.

The Chemical Pathway: Synthesis from Cyanamide

The industrial synthesis of O-Methylisourea sulfate is often achieved through a two-step process starting from cyanamide, methanol, and sulfuric acid.[1][2][3] This method is favored for its high yields and controllable reaction conditions.

Step 1: Formation of O-Methylisourea Hydrogen Sulfate

The first step involves the acid-catalyzed addition of methanol to cyanamide to form the intermediate, O-Methylisourea hydrogen sulfate. Concentrated sulfuric acid acts as both a catalyst and a reactant, protonating the cyanamide to activate it for nucleophilic attack by methanol.

Reaction: CH₂N₂ (Cyanamide) + CH₃OH (Methanol) + H₂SO₄ (Sulfuric Acid) → C₂H₇N₂O·HSO₄ (O-Methylisourea hydrogen sulfate)[2]

The causality behind this step lies in the electrophilic nature of the protonated cyanamide and the nucleophilicity of the methanol oxygen. The reaction is typically conducted at low temperatures (-10°C to 20°C) to control its exothermicity and minimize side reactions.[2][3]

Step 2: Conversion to O-Methylisourea Sulfate

The isolated O-Methylisourea hydrogen sulfate is then reacted with an approximately equimolar amount of cyanamide. In this step, the cyanamide acts as a base to neutralize the hydrogen sulfate, resulting in the precipitation of O-Methylisourea sulfate.

Reaction: 2 C₂H₇N₂O·HSO₄ (O-Methylisourea hydrogen sulfate) + CH₂N₂ (Cyanamide) → (C₂H₇N₂O)₂·H₂SO₄ (O-Methylisourea sulfate)

This two-step approach allows for high yields, often exceeding 80%, by carefully controlling the stoichiometry and reaction conditions at each stage.[2][3]

Experimental Protocol: A Self-Validating System

This protocol is a synthesized representation from established patent literature, designed for clarity and reproducibility.[1][2][3] Every step is critical for achieving a high yield and purity.

Materials and Reagents:

-

Concentrated Sulfuric Acid (96-98%)

-

Methanol

-

Crystalline Cyanamide (98%)

-

Three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel

-

Cooling bath (ice-salt or cryocooler)

-

Buchner funnel and vacuum flask

-

Vacuum oven

Step-by-Step Methodology:

Part A: Synthesis of O-Methylisourea Hydrogen Sulfate

-

Preparation: In a three-necked flask, prepare a solution of 915 g of 96% sulfuric acid in 760 g of methanol. This step is exothermic; therefore, the mixing should be done slowly with efficient cooling to maintain a low temperature.

-

Reaction: Cool the sulfuric acid-methanol mixture to 5°C. Begin the portion-wise addition of 353 g of 98% crystalline cyanamide. Maintain the reaction temperature between -10°C and 0°C throughout the addition.[2]

-

Stirring: After the addition is complete, continue stirring the reaction mixture for an additional 3 hours at -10°C to 0°C.

-

Isolation: The product, O-Methylisourea hydrogen sulfate, will precipitate as a crystalline solid. Isolate the solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold methanol (approx. 330 g) to remove any unreacted starting materials. Dry the crystalline product in a vacuum oven at 45-50°C. An expected yield is approximately 969 g.[2]

Part B: Synthesis of O-Methylisourea Sulfate

-

Preparation: In a clean, dry three-necked flask, mix 600 g of the O-Methylisourea hydrogen sulfate (99% pure) from Part A with 445 g of methanol.

-

Reaction: Cool the mixture and begin adding 150 g of 98% solid cyanamide at a rate that maintains the internal temperature between 8°C and 10°C.[2][3]

-

Stirring: After the addition is complete, continue to stir the mixture at the same temperature for approximately 40 hours.

-

Precipitation and Isolation: Cool the reaction mixture to -10°C to induce further precipitation of the O-Methylisourea sulfate. Collect the colorless, crystalline product by centrifugation or vacuum filtration.

-

Drying: Dry the final product at 40°C. The expected yield is around 682 g.[2][3]

Safety Precautions:

-

Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Cyanamide is toxic and should be handled with care.

-

Methanol is flammable and toxic.

-

The reactions are temperature-sensitive; ensure proper cooling is available.

Core Directive: Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be generated from the given amounts of reactants, assuming 100% reaction efficiency. The calculation hinges on identifying the limiting reactant .

Step 1: Determine the Moles of Each Reactant

First, we must calculate the number of moles for each reactant using their molar masses. Let's focus on the second, and final, step of the synthesis (Part B) for this example.

Reaction Stoichiometry: The balanced chemical equation is crucial. Based on the patent literature, the reaction is essentially a neutralization where the hydrogen sulfate salt reacts with cyanamide. The overall balanced reaction to form the final product from the isolated intermediate can be considered as:

2 (C₂H₇N₂O·HSO₄) + CH₂N₂ → (C₂H₇N₂O)₂·H₂SO₄ + H₂NCN·H₂SO₄ (This is a simplified representation for stoichiometric purposes. In practice, the cyanamide acts as a base.)

A more direct interpretation from the patent suggests a 1:1 molar reaction between O-Methylisourea hydrogen sulfate and cyanamide to form the sulfate salt.[2][3] Let's use the quantities from the protocol:

-

O-Methylisourea hydrogen sulfate: 600 g (99% pure)

-

Cyanamide: 150 g (98% pure)

Data for Calculation:

| Reactant | Molar Mass ( g/mol ) | Mass Used (g) | Purity | Moles (mol) |

| O-Methylisourea hydrogen sulfate (C₂H₈N₂O₅S) | 172.16 | 600 | 99% | 3.45 |

| Cyanamide (CH₂N₂) | 42.04 | 150 | 98% | 3.50 |

| Product | ||||

| O-Methylisourea sulfate ((C₂H₇N₂O)₂·H₂SO₄) | 246.24 | - | - | - |

-